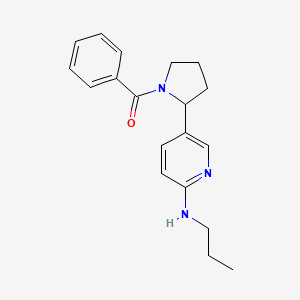

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone

Description

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone is a pyridine-pyrrolidine hybrid compound featuring a phenyl methanone group linked to a pyrrolidinyl moiety, which is further substituted with a 6-(propylamino)pyridin-3-yl group. Structural elucidation of such compounds typically involves X-ray crystallography, with refinement often performed using SHELX software, a widely trusted tool for small-molecule analysis .

Properties

Molecular Formula |

C19H23N3O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

phenyl-[2-[6-(propylamino)pyridin-3-yl]pyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C19H23N3O/c1-2-12-20-18-11-10-16(14-21-18)17-9-6-13-22(17)19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,14,17H,2,6,9,12-13H2,1H3,(H,20,21) |

InChI Key |

SVAROYXVZNULED-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine scaffold.

Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce halogen or nitro groups.

Scientific Research Applications

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound shares structural motifs with several pyridine-pyrrolidine derivatives cataloged in commercial databases. Key analogs include those with variations in substituents, molecular weight, and functional groups, as outlined below:

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

Substituent-Driven Functional Differences

- Methoxy Group (Entry 2): Electron-donating effects may alter pyridine ring electronics, reducing reactivity compared to amino-substituted analogs .

- Fluorine (Entries 3–5) : Increases electronegativity and metabolic stability, commonly used in medicinal chemistry to modulate pharmacokinetics .

- Silyl Ether (Entries 3–4) : Acts as a protecting group for alcohols, indicating utility as synthetic intermediates .

Molecular Weight and Physicochemical Implications

The target compound (307.39 g/mol) is heavier than simpler analogs like Entry 5 (196.22 g/mol), suggesting differences in diffusion rates and bioavailability.

Commercial Accessibility

Entry 2 and Entry 5 are priced at $220 per gram, while silyl-containing analogs (Entries 3–4) command higher prices ($880–$260), likely due to intricate synthesis . The target compound’s commercial availability remains unlisted, implying it may be a novel or niche research compound.

Research Implications and Limitations

While direct comparative studies on biological activity or physicochemical properties are absent, structural analysis suggests:

- The phenyl methanone group in the target compound may improve lipophilicity, favoring blood-brain barrier penetration compared to polar analogs like Entry 5 .

- The propylamino substituent could confer stronger target binding than methoxy or silyl ether groups in enzyme inhibition assays.

- SHELX-based crystallography remains critical for resolving such structures, particularly for verifying stereochemistry and intermolecular interactions .

Biological Activity

Phenyl(2-(6-(propylamino)pyridin-3-yl)pyrrolidin-1-yl)methanone, a complex organic compound, exhibits a unique structural configuration that suggests significant biological activity. Its molecular structure includes a phenyl group linked to a pyrrolidine ring, which is further connected to a pyridine moiety bearing a propylamino substituent. This combination of functional groups may allow the compound to interact with various biological targets, potentially leading to therapeutic applications.

Structural Features

The compound's structure can be summarized as follows:

- Molecular Formula : C19H23N3O

- Molecular Weight : 309.4 g/mol

- Key Functional Groups :

- Phenyl group

- Pyrrolidine ring

- Pyridine ring with propylamino substituent

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often demonstrate various biological activities, including:

- Antimicrobial Properties : Compounds featuring nitrogen heterocycles, such as pyridine and pyrrolidine, have been documented to possess antibacterial activity. For instance, derivatives of pyrrole and benzamide show effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

- Neuropharmacological Effects : The presence of amino groups in the structure may contribute to interactions with neurotransmitter systems. For example, similar compounds have been identified as noncompetitive antagonists of AMPA-type glutamate receptors, which are crucial in the pathophysiology of neurological disorders such as epilepsy .

Antimicrobial Activity

A study investigating pyrrole derivatives highlighted their potential as antibacterial agents. The derivatives exhibited MIC values significantly lower than standard antibiotics, suggesting that compounds like this compound could be developed into effective antimicrobial therapies .

Neuropharmacological Studies

Research on related pyridine derivatives revealed their capacity to modulate glutamatergic neurotransmission. For instance, one compound demonstrated an IC50 value of 60 nM in inhibiting AMPA-induced calcium influx, indicating robust neuroprotective properties . Such findings suggest that the compound may also influence similar pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(3-fluorophenyl)-3-(2-fluoropyridin-3-yl)-5-pyridin-2-one | Fluorinated phenyl and pyridine rings | Anticonvulsant | Enhanced lipophilicity |

| 3-(4-methylpiperazin-1-yl)-1H-indole | Piperazine ring with indole | Antidepressant | Unique pharmacophore |

| This compound | Pyrrolidine ring with phenolic and pyridic functionalities | Antimicrobial/Neuropharmacological | Distinct interactions due to complex structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.